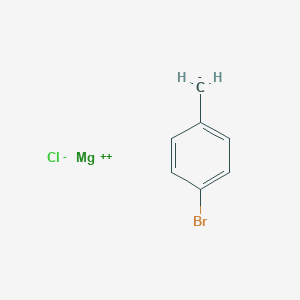
2-Methyloctane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloctane-1,1-diol is an organic compound with the molecular formula C9H20O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyloctane-1,1-diol can be synthesized through several methods. One common approach involves the hydroxylation of 2-methyloctene using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3). Another method includes the hydrolysis of 2-methyloctane-1,1-dichloride using aqueous sodium hydroxide (NaOH) under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 2-methyloctene in the presence of a palladium catalyst. This method is favored due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyloctane-1,1-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyloctane-1,1-dione using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of 2-methyloctane-1,1-dione back to this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 2-methyloctane-1,1-dichloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 2-Methyloctane-1,1-dione.
Reduction: this compound.
Substitution: 2-Methyloctane-1,1-dichloride.
Wissenschaftliche Forschungsanwendungen
2-Methyloctane-1,1-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyloctane-1,1-diol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, altering the compound’s reactivity. In reduction reactions, the carbonyl groups are reduced back to hydroxyl groups, restoring the original structure. These transformations are facilitated by specific enzymes and catalysts that mediate the electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
2-Methyloctane-1,1-diol can be compared with other similar compounds such as:
2-Methyloctane: A branched alkane with no hydroxyl groups.
2-Methyloctane-1,1-dichloride: A compound with two chlorine atoms instead of hydroxyl groups.
2-Methyloctane-1,1-dione: A compound with two carbonyl groups instead of hydroxyl groups.
Uniqueness
The presence of two hydroxyl groups in this compound makes it unique compared to its analogs.
Eigenschaften
| 150677-32-0 | |
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
2-methyloctane-1,1-diol |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-6-7-8(2)9(10)11/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
BRSICLJIUFXBCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








